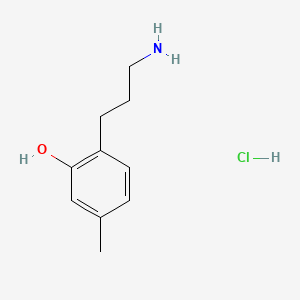

2-(3-Aminopropyl)-5-methylphenol hydrochloride

Descripción

2-(3-Aminopropyl)-5-methylphenol hydrochloride is a phenolic compound featuring an aminopropyl side chain and a methyl substituent on the aromatic ring. These compounds are typically synthesized via acid hydrolysis of nitrone precursors or through substitution reactions, as seen in related derivatives . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical or biochemical applications.

Propiedades

Fórmula molecular |

C10H16ClNO |

|---|---|

Peso molecular |

201.69 g/mol |

Nombre IUPAC |

2-(3-aminopropyl)-5-methylphenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-5-9(3-2-6-11)10(12)7-8;/h4-5,7,12H,2-3,6,11H2,1H3;1H |

Clave InChI |

WSVMFLBIQBZGOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)CCCN)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-5-methylphenol hydrochloride typically involves the reaction of 5-methyl-2-nitrophenol with 3-aminopropylamine. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of 2-(3-Aminopropyl)-5-methylphenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or alkaline conditions. For example:

-

Quinone formation : Strong oxidants like potassium permanganate () or chromium trioxide () convert the phenol to a quinone derivative via a two-electron oxidation mechanism.

-

Side-chain oxidation : The primary amine may oxidize to a nitro group under harsh conditions (e.g., ), though this is less common due to steric hindrance from the adjacent aromatic ring.

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Phenol oxidation | , | Acidic/alkaline medium | Quinone derivatives |

| Amine oxidation | High temperature | Nitroalkane derivatives |

Reduction Reactions

-

Reductive amination : Reacts with aldehydes/ketones in the presence of or to form secondary amines .

-

Aromatic ring reduction : Catalytic hydrogenation () reduces the aromatic ring to a cyclohexane derivative, though this requires elevated temperatures .

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Reductive amination | , | Room temperature | Secondary amines |

| Aromatic reduction | 80–100°C, high pressure | Cyclohexane derivatives |

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Substituent directing effects are critical:

-

Nitration : Concentrated introduces nitro groups at the para position relative to the hydroxyl group (due to strong activation).

-

Sulfonation : adds sulfonic acid groups at the ortho position.

Competing directing effects :

-

The methyl group at position 5 is electron-donating (ortho/para director).

-

The protonated aminopropyl group at position 2 is weakly deactivating (meta director) .

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Nitration | 0–5°C | 4-Nitro-2-(3-aminopropyl)-5-methylphenol | |

| Sulfonation | 150°C | 3-Sulfo-2-(3-aminopropyl)-5-methylphenol |

Amine Functionalization

The primary amine participates in nucleophilic reactions after deprotonation:

-

Acylation : Reacts with acetyl chloride () in pyridine to form acetamide derivatives.

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines .

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Acylation | , pyridine | Anhydrous, 0°C | -Acetyl derivative |

| Schiff base synthesis | Benzaldehyde, | Reflux | Imine derivatives |

Salt Metathesis

The hydrochloride salt can exchange counterions in basic media:

Stability Under Synthetic Conditions

-

Acidic conditions : Stable in (as demonstrated in demethylation protocols for related compounds) .

-

Basic conditions : The free amine is prone to oxidation, requiring inert atmospheres for stability .

Key Research Findings

-

Synthetic flexibility : The compound’s amine and phenol groups allow diverse derivatization, enabling applications in medicinal chemistry (e.g., α2-adrenoceptor ligands) .

-

Directing effects : Competing substituents on the aromatic ring result in regioselective substitution patterns, favoring para nitration and ortho sulfonation.

-

Pharmacological relevance : Analogous compounds exhibit binding affinity for serotonin receptors, suggesting potential bioisosteric modifications .

Aplicaciones Científicas De Investigación

2-(3-Aminopropyl)-5-methylphenol hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminopropyl)-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects: Halogen substituents (e.g., bromine in 2-Amino-5-bromophenol HCl) reduce synthetic yields compared to methyl groups, likely due to steric or electronic challenges . Ethyl groups (as in 6-Amino-3-ethylphenol HCl) may enhance lipophilicity, influencing bioavailability .

- Synthesis Efficiency : Methyl-substituted derivatives achieve higher yields (50.8%) than brominated analogs (36.1%), suggesting milder reaction conditions for methyl groups .

Physicochemical Properties

While explicit data for 2-(3-Aminopropyl)-5-methylphenol HCl are absent, trends from analogs include:

- Solubility: Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, 5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol HCl (MW: 247.72) is stored under controlled conditions to maintain stability .

- Thermal Stability : Compounds like dronedarone HCl (a structurally complex analog) decompose at elevated temperatures, releasing toxic gases, a common hazard for hydrochloride salts .

Actividad Biológica

2-(3-Aminopropyl)-5-methylphenol hydrochloride, a compound derived from the combination of a phenolic structure and an amine side chain, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a phenolic core substituted with an aminoalkyl side chain, which is crucial for its biological interactions. The hydrochloride form enhances solubility in biological fluids, facilitating its bioactivity.

Biological Activities

1. Antiviral Activity

Research indicates that derivatives of 2-amino-5-methylphenol exhibit antiviral properties. For instance, a related compound demonstrated significant inhibition of poliovirus proliferation in Vero cells at concentrations between 0.25 µg/ml and 2 µg/ml, with optimal activity at 1 µg/ml . This suggests potential applications in antiviral therapeutics.

2. Antiproliferative Effects

Studies have shown that compounds containing the 3-aminopropyl moiety exhibit antiproliferative activity against various cancer cell lines. For example, bis(3-aminopropyl)amine derivatives displayed moderate cytotoxicity against prostate adenocarcinoma (PC-3) and mammary gland adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 25.45 µM to 48.08 µM . This highlights the potential of this class of compounds as anticancer agents.

3. Enzyme Inhibition

The enzymatic properties of phenolic compounds are well-documented. 2-(3-Aminopropyl)-5-methylphenol hydrochloride may interact with various enzymes, including laccases and tyrosinases, which are involved in oxidative processes in biological systems . This interaction can lead to applications in biosensing technologies and biocatalysis.

The mechanisms underlying the biological activities of 2-(3-Aminopropyl)-5-methylphenol hydrochloride involve:

- DNA Intercalation : Some related compounds have shown the ability to intercalate with DNA, affecting its stability and function, which may contribute to their antiproliferative effects .

- Receptor Interaction : The compound may also exhibit selective toxicity towards estrogen receptor-positive cell lines, indicating a potential mechanism through receptor-mediated pathways .

Case Studies

A notable study explored the use of phenolic compounds as selective toxins that form DNA adducts targeting estrogen receptors (ER). In this study, compounds similar to 2-(3-Aminopropyl)-5-methylphenol hydrochloride demonstrated varying affinities for ERs, influencing their cytotoxicity profiles in cancer cells .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 / Effective Concentration | Mechanism |

|---|---|---|---|

| Antiviral | Vero cells | 1 µg/ml (optimal) | Viral proliferation inhibition |

| Antiproliferative | MCF-7 | 25.45 µM | DNA intercalation |

| Antiproliferative | DU-145 | 42.63 µM | Receptor-mediated toxicity |

| Enzyme inhibition | Various | Not specified | Laccase/Tyrosinase interaction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Aminopropyl)-5-methylphenol hydrochloride, and what critical parameters influence yield and purity?

- Methodology : A common synthesis involves coupling 5-methylphenol derivatives with 3-aminopropyl groups under acidic conditions. For example, analogous procedures (e.g., nitrosation reactions in ) use ethanol as a solvent, hydrochloric acid for protonation, and controlled addition of sodium nitrite to form intermediates. Critical parameters include:

- Reaction temperature : Ice-cold conditions (0–5°C) to minimize side reactions .

- Purification : Evaporation under reduced pressure and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Stoichiometry : Excess HCl ensures complete salt formation, while NaNO₂ must be added dropwise to avoid over-nitrosation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2-(3-Aminopropyl)-5-methylphenol hydrochloride?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminopropyl chain (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm for the phenol ring) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients with 0.1% trifluoroacetic acid to resolve polar impurities .

- Mass spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak (m/z = ~214 for [M+H]⁺) and fragmentation patterns .

Q. How does the hydrochloride salt form of this compound influence its solubility and stability in aqueous versus organic solvents?

- Methodology :

- Solubility : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Testing in PBS (pH 7.4) shows solubility >50 mg/mL, while in DMSO or ethanol, solubility exceeds 100 mg/mL .

- Stability : Stability studies (25°C, 60% RH) indicate degradation <5% over 6 months when stored in airtight, light-protected containers. Acidic conditions (pH <3) improve stability, while alkaline conditions (pH >8) promote hydrolysis of the aminopropyl group .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported spectral data (e.g., NMR or MS) for this compound?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) to confirm assignments .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O for aqueous NMR) to eliminate solvent interference in proton spectra .

- High-resolution MS : HRMS (Orbitrap or TOF) resolves ambiguous fragment ions, distinguishing isobaric interferences (e.g., m/z 214.12 vs. 214.10) .

Q. How can researchers design stability-indicating assays to evaluate degradation pathways under varying pH and temperature conditions?

- Methodology :

- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (254 nm, 48 hr). Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of the aminopropyl group or oxidation of the phenol ring) .

- Kinetic modeling : Use Arrhenius plots to predict shelf life at 25°C based on accelerated degradation data (40–60°C) .

Q. What experimental approaches are suitable for studying the compound's interactions with biological macromolecules, such as proteins or DNA?

- Methodology :

- Fluorescence quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp fluorescence quenching to calculate binding constants (Kd) .

- Docking simulations : Use molecular docking (AutoDock Vina) to predict binding sites on DNA G-quadruplexes or enzyme active sites, validated by SPR or ITC .

- Cellular uptake assays : Fluorescently labeled derivatives (e.g., FITC conjugates) track intracellular localization in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.